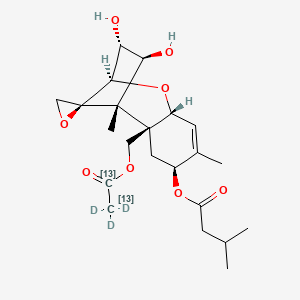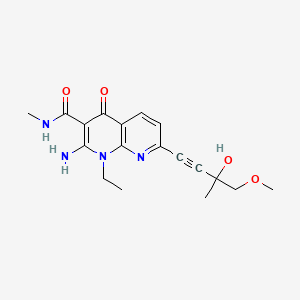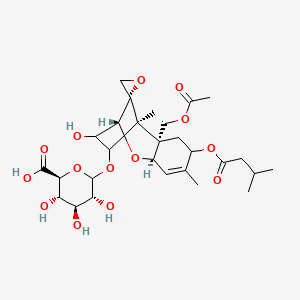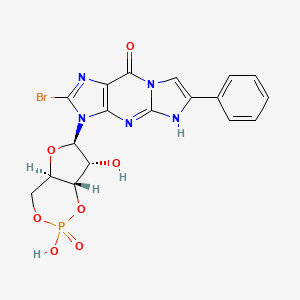
Linagliptin-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Linagliptin-d3 is a deuterated form of linagliptin, a dipeptidyl peptidase-4 inhibitor used primarily in the treatment of type 2 diabetes mellitus. The deuterium atoms in this compound replace hydrogen atoms, which can enhance the metabolic stability of the compound. This modification can lead to improved pharmacokinetic properties, making it a valuable tool in both clinical and research settings.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of linagliptin-d3 involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the Purine Core: The purine core is synthesized through a series of condensation reactions involving appropriate aldehydes and amines.
Introduction of Deuterium: Deuterium atoms are introduced through specific deuterated reagents or by using deuterated solvents during the reaction steps.
Final Coupling: The final step involves coupling the deuterated intermediate with a piperidine derivative to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Optimization of Reaction Conditions: Ensuring high yield and purity by optimizing temperature, pressure, and solvent conditions.
Purification: Using techniques such as crystallization, chromatography, and recrystallization to achieve the desired purity levels.
Quality Control: Implementing stringent quality control measures to ensure consistency and compliance with regulatory standards
化学反応の分析
Types of Reactions: Linagliptin-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can occur at specific positions on the purine core or the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenated reagents and catalysts.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
科学的研究の応用
Linagliptin-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the stability and degradation pathways of linagliptin.
Biology: Employed in biological studies to investigate the metabolic pathways and interactions of linagliptin.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the drug’s behavior in the body.
Industry: Applied in the development of new formulations and drug delivery systems to enhance the efficacy and safety of linagliptin
作用機序
Linagliptin-d3 exerts its effects by inhibiting the enzyme dipeptidyl peptidase-4. This inhibition leads to an increase in the levels of incretin hormones, which in turn stimulates insulin secretion and reduces glucagon release. The molecular targets involved include glucagon-like peptide-1 and glucose-dependent insulinotropic polypeptide receptors. The pathways affected by this compound include the insulin signaling pathway and glucose homeostasis .
類似化合物との比較
Linagliptin-d3 is compared with other dipeptidyl peptidase-4 inhibitors such as:
- Sitagliptin
- Saxagliptin
- Alogliptin
- Vildagliptin
Uniqueness: this compound stands out due to its enhanced metabolic stability and improved pharmacokinetic properties. Unlike other inhibitors, this compound has a longer half-life and is not primarily eliminated by the renal system, making it suitable for patients with renal impairment .
特性
CAS番号 |
1398044-48-8 |
|---|---|
分子式 |
C₂₅H₂₅D₃N₈O₂ |
分子量 |
475.56 |
同義語 |
8-[(3R)-3-Amino-1-piperidinyl]-7-(2-butyn-1-yl)-3,7-dihydro-3-methyl-1-[(4-methyl-2-quinazolinyl)methyl]-1H-purine-2,6-dione-d3; 8-[(3R)-3-Amino-1-piperidinyl]-7-(2-butynyl)-3,7-dihydro-3-methyl-1-[(4-methyl-2-quinazolinyl)methyl]-1H-purine-2,6-dione |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


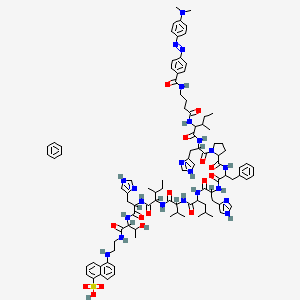
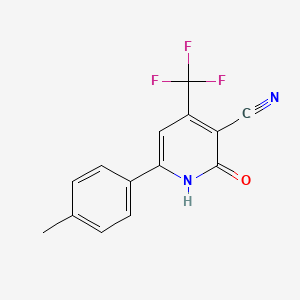
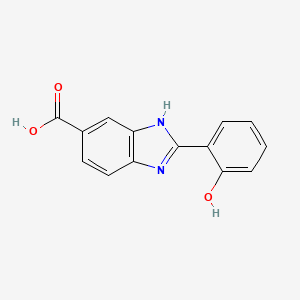
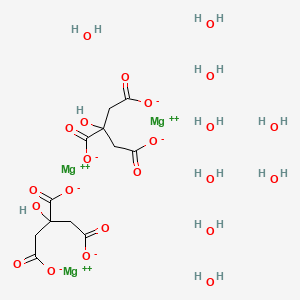
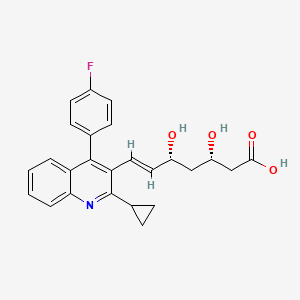
![1-[(4-Hydroxyphenyl)methyl]-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol;hydrochloride](/img/structure/B1146020.png)
![1,2,3,4-Tetrahydropyrimido[1,2-a]indole hydrochloride](/img/structure/B1146021.png)
